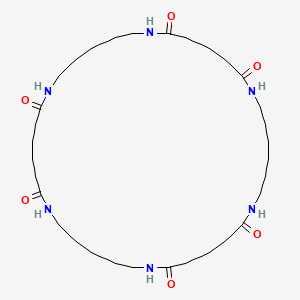

1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone typically involves multi-step organic reactions. The process begins with the formation of smaller cyclic intermediates, which are then linked together through a series of condensation reactions. These reactions often require specific catalysts and controlled conditions, such as temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process is carefully monitored to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone involves its interaction with specific molecular targets and pathways. The compound’s large cyclic structure allows it to bind to various biomolecules, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone can be compared to other similar compounds, such as:

Cyclodextrins: These are cyclic oligosaccharides with a similar ring structure but different functional groups and applications.

Crown Ethers: These compounds also have a cyclic structure with multiple oxygen atoms, used primarily for their ability to complex with metal ions.

Calixarenes: These are large cyclic molecules with a similar ability to form host-guest complexes, used in supramolecular chemistry.

The uniqueness of this compound lies in its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical properties and reactivity .

Biological Activity

1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone (CAS Number: 4174-07-6) is a complex cyclic compound characterized by its unique structure and potential biological activities. It has garnered attention in various fields of research due to its molecular properties and interactions. This article provides a detailed examination of its biological activity based on available literature and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C36H66N6O6 |

| Molecular Weight | 678.946 g/mol |

| Exact Mass | 678.504 g/mol |

| LogP | 5.715 |

| Polar Surface Area (PSA) | 195.540 Ų |

The compound's structure includes multiple nitrogen atoms within a cyclic framework, which is expected to influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1,8,15,22,29,36-hexaazacyclodotetracontane exhibit significant antimicrobial activity. For instance:

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that cyclic compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxic Effects

Cytotoxicity studies have shown that this compound can induce apoptosis in various cancer cell lines:

- Research Findings : In vitro studies revealed that this compound exhibited cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated:

- Experimental Results : A study assessed the radical scavenging activity of related cyclic hexones and found that they effectively neutralized free radicals in vitro. This suggests potential applications in preventing oxidative stress-related diseases .

The biological activities of 1,8,15,22,29,36-hexaazacyclodotetracontane are thought to involve several mechanisms:

- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : Potential intercalation with DNA could lead to disruptions in replication and transcription processes.

Q & A

Q. Basic: What spectroscopic methods are recommended to resolve structural discrepancies in reported nomenclature for this macrocyclic compound?

Discrepancies in substituent positions (e.g., 2,7,16,21,30,35-hexone vs. 2,9,16,23,30,37-hexone) require validation via high-resolution NMR (1H, 13C, and 2D-COSY) to assign carbonyl and amine proton environments. X-ray crystallography is critical for unambiguous confirmation of ring geometry and ketone positioning, as demonstrated in analogous macrocycles . For dynamic structural insights (e.g., conformational flexibility), molecular dynamics simulations paired with FT-IR spectroscopy can correlate experimental vibrational modes with predicted bond stretches .

Q. Advanced: How can computational modeling address contradictions in predicted vs. observed physicochemical properties?

Discrepancies between ACD/Labs Percepta predictions (e.g., logP, solubility) and experimental data may arise from the compound’s macrocyclic rigidity or hydrogen-bonding networks. Density Functional Theory (DFT) optimizations can model electronic interactions between carbonyl groups and amine protons, while COSMO-RS simulations refine solubility predictions by accounting for solvent polarity effects . Validate findings experimentally via HPLC-MS under varied mobile-phase conditions to assess partitioning behavior .

Q. Basic: What synthetic strategies are viable for introducing functional groups into the macrocycle backbone?

The compound’s alternating amine and ketone groups permit selective modifications:

- Amide coupling : Activate ketones via in situ generation of enolates for nucleophilic substitution with alkyl halides.

- Reductive amination : Reduce ketones to secondary amines using NaBH4/MeOH, enabling subsequent alkylation or acylation .

Monitor reaction progress via LC-UV/Vis with a C18 column and acetonitrile/water gradient to separate intermediates .

Q. Advanced: How do competing coordination modes of this compound impact its application in metal-organic frameworks (MOFs)?

The hexaaza macrocycle’s six nitrogen donors can adopt varying denticity (e.g., η² vs. η⁶ binding), influencing MOF stability. Single-crystal X-ray diffraction is essential to map metal-ligand coordination geometry. Pair with EXAFS spectroscopy to probe local metal environments in amorphous phases. For comparative analysis, synthesize derivatives with substituted amines (e.g., pyridyl groups) and evaluate adsorption capacities via BET surface area measurements .

Q. Basic: What safety protocols are critical for handling this compound in aqueous environments?

Refer to hazard codes H373 (repeated exposure risk) and H400/H420 (aquatic toxicity). Use glove boxes with inert atmospheres (N2/Ar) to prevent hydrolysis of labile ketones. For spills, employ activated carbon adsorption followed by neutralization with 10% acetic acid. Store at -20°C in amber vials to mitigate photodegradation .

Q. Advanced: How can contradictory solubility data be reconciled across studies?

Divergent solubility reports may stem from polymorphism or aggregation. Characterize solid-state forms via powder XRD and DSC to identify polymorphs. For aggregation studies, use dynamic light scattering (DLS) in solvents like DMF or THF. Correlate with NMR diffusion-ordered spectroscopy (DOSY) to quantify hydrodynamic radii and intermolecular interactions .

Q. Basic: What chromatographic techniques optimize purification of this macrocycle from synthetic byproducts?

Leverage reverse-phase HPLC with a C8 column and isocratic elution (60:40 acetonitrile/0.1% TFA in water) to resolve macrocyclic products from linear oligomers. For scale-up, employ size-exclusion chromatography (Sephadex LH-20) in DCM/MeOH (1:1) . Confirm purity via HRMS-ESI in positive-ion mode .

Q. Advanced: What theoretical frameworks guide the study of this compound’s supramolecular interactions?

Apply Host-Guest Chemistry principles to model cavity size compatibility with guest molecules (e.g., aromatic dyes). Use Molecular Mechanics (MM3) to simulate binding affinities, validated via isothermal titration calorimetry (ITC) . For dynamic behavior, employ NMR line-shape analysis to estimate association/dissociation kinetics .

Q. Basic: How can researchers address inconsistencies in reported InChI identifiers for this compound?

Cross-validate identifiers (e.g., InChI=1S/C36H66N6O6) against IUPAC nomenclature rules using software like ChemAxon or Open Babel. Discrepancies in stereodescriptors (e.g., R/S configurations) require VCD (vibrational circular dichroism) or ECD (electronic circular dichroism) spectroscopy for absolute configuration assignment .

Q. Advanced: What methodological gaps exist in current studies of this compound’s biological activity?

Limited data on membrane permeability (e.g., PAMPA assays) and CYP450 inhibition hinder pharmacological profiling. Address this via in silico ADMET prediction (SwissADME) followed by cell-based assays (e.g., Caco-2 monolayers). For mechanistic studies, use SPR (surface plasmon resonance) to quantify binding to target proteins .

Properties

CAS No. |

4174-07-6 |

|---|---|

Molecular Formula |

C36H66N6O6 |

Molecular Weight |

678.9 g/mol |

IUPAC Name |

1,8,15,22,29,36-hexazacyclodotetracontane-2,7,16,21,30,35-hexone |

InChI |

InChI=1S/C36H66N6O6/c43-31-19-7-8-21-33(45)39-27-15-3-4-17-29-41-35(47)23-11-12-24-36(48)42-30-18-6-5-16-28-40-34(46)22-10-9-20-32(44)38-26-14-2-1-13-25-37-31/h1-30H2,(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48) |

InChI Key |

JESUUVMABJHXHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.